molecular formula C11H11BO3 B6328813 2-Methoxynaphthalene-5-boronic acid CAS No. 1630264-42-4

2-Methoxynaphthalene-5-boronic acid

Cat. No.: B6328813
CAS No.: 1630264-42-4
M. Wt: 202.02 g/mol
InChI Key: CBIYQHHNRCPDIG-UHFFFAOYSA-N
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Description

2-Methoxynaphthalene-5-boronic acid is an organoboron compound that features a naphthalene ring substituted with a methoxy group at the second position and a boronic acid group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 2-Methoxynaphthalene-5-boronic acid, also known as (6-Methoxynaphthalen-1-yl)boronic acid, is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid or its derivatives (which are formally nucleophilic) are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium is oxidized to form a new Pd-C bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally considered to be only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, which can be used in various applications, including drug discovery and materials science .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water. Boronic acids and their esters, including this compound, are only marginally stable in water . Hydrolysis can occur, especially at physiological pH, which can influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxynaphthalene-5-boronic acid typically involves the borylation of 2-methoxynaphthalene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like palladium(II) acetate. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Methoxynaphthalene-5-boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form a phenol derivative.

    Deboronation: Under certain conditions, the boronic acid group can be removed, leading to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Deboronation: Strong acids or bases.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene.

    Oxidation: Phenol derivative.

    Deboronation: Corresponding hydrocarbon.

Scientific Research Applications

2-Methoxynaphthalene-5-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-naphthaleneboronic acid
  • 6-Methoxy-2-naphthaleneboronic acid
  • 3-Methoxy-2-naphthaleneboronic acid

Uniqueness

2-Methoxynaphthalene-5-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Compared to other methoxynaphthalene boronic acids, the position of the methoxy and boronic acid groups can lead to different steric and electronic effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

(6-methoxynaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIYQHHNRCPDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=CC=C1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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